molecular formula C18H15N3O3S B10890919 Methyl 4-oxo-7-phenyl-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 4-oxo-7-phenyl-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B10890919
M. Wt: 353.4 g/mol
InChI Key: XXMFGRJWGZVCET-UHFFFAOYSA-N
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Description

METHYL 1-ALLYL-4-OXO-7-PHENYL-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings. The compound also includes functional groups such as an allyl group, a phenyl group, a sulfanyl group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-ALLYL-4-OXO-7-PHENYL-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions One common synthetic route includes the condensation of appropriate aldehydes with amines to form the pyrido[2,3-d]pyrimidine coreThe final step often involves esterification to introduce the carboxylate ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

METHYL 1-ALLYL-4-OXO-7-PHENYL-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

METHYL 1-ALLYL-4-OXO-7-PHENYL-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 1-ALLYL-4-OXO-7-PHENYL-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-({[(3-ALLYL-4-OXO-5-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE: A structurally similar compound with a thieno[2,3-d]pyrimidine core.

    Pyrido[2,3-d]pyrimidin-5-one: Another compound with a similar core structure but different functional groups.

Uniqueness

METHYL 1-ALLYL-4-OXO-7-PHENYL-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 4-oxo-7-phenyl-1-prop-2-enyl-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C18H15N3O3S/c1-3-9-21-15-14(16(22)20-18(21)25)12(17(23)24-2)10-13(19-15)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,20,22,25)

InChI Key

XXMFGRJWGZVCET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=O)NC(=S)N2CC=C)C3=CC=CC=C3

Origin of Product

United States

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